(1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol -

(1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol

Catalog Number: EVT-3913749
CAS Number:
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. It exhibits high binding affinity (IC50 of 6.6 nM) and functional cAMP activity (IC50 of 15.7 nM). MK-0893 effectively blunts glucagon-induced glucose elevation in humanized GCGR mice and rhesus monkeys. It also demonstrated efficacy in lowering ambient glucose levels in both acute and chronic mouse models, including hGCGR ob/ob mice and hGCGR mice on a high-fat diet.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor that targets all isoforms of RAF kinases. It has limited brain distribution in mice, which is enhanced in transgenic mice lacking P-glycoprotein and breast cancer resistance protein efflux transporters.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor that targets all isoforms of RAF kinases. It is a substrate for the breast cancer resistance protein efflux transporter and shows limited brain distribution. Despite its restricted brain access, LY3009120 exhibits superior in vitro efficacy against patient-derived melanoma cell lines compared with CCT196969.

Relevance: While LY3009120 does not directly share the pyrazole core with (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, it belongs to the same pharmacological class of panRAF inhibitors. This shared biological target and potential for similar therapeutic applications establish a connection based on their intended function despite differing structures.

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a panRAF inhibitor, similar to CCT196969 and LY3009120. Unlike CCT196969, it is a substrate for the breast cancer resistance protein efflux transporter. Interestingly, MLN2480 exhibits higher brain distribution compared to LY3009120 but demonstrates lower in vitro efficacy against patient-derived melanoma cell lines.

Relevance: MLN2480, like LY3009120, is grouped within the panRAF inhibitor class alongside (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, even though their structures are distinct. The shared pharmacological target and potential for similar therapeutic applications connect these compounds despite their structural differences.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound features a 4,5-dihydro-1H-pyrazol-1-yl group linked to a 1,3-benzothiazole moiety.

Relevance: This compound, like (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, contains a pyrazole ring. The presence of this shared heterocycle, despite differences in the saturation level of the pyrazole ring and the overall structure, classifies these compounds as structurally related.

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound features two quinoline rings connected by a 4,5-dihydro-1H-pyrazol-3-yl group.

Relevance: This compound, like (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, incorporates a pyrazole ring in its structure. Although the pyrazole rings differ in saturation and substitution patterns, the shared presence of this heterocycle makes these compounds structurally related.

4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol

Compound Description: This compound is a CFTR (cystic fibrosis transmembrane conductance regulator) channel activator. It has been shown to augment cAMP-stimulated currents in cells expressing the Delta F508 CFTR mutant, indicating its potential in improving the function of this misfolded protein.

Relevance: 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol shares the 1H-pyrazol-yl core with (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol. Both compounds also have a substituted phenyl group at the 5 position of the pyrazole ring, although the target compound features a more complex 3-(6-methoxy-3-pyridazinyl)phenyl group at the 3 position. The shared core structure and similar substitution patterns make these compounds structurally related.

3-{3'-(6\"-methoxy-naphthalen-2\"-yl)-5'-2\"-hydroxy-4\"-methoxy phenyl)- 4'5'-dihydro-1h-pyrazol-1-y1}-5-(phenyl/submitted phenyl/2'-furyl)-2-pyrazoline (Series 5a-1)

Compound Description: This is a series of compounds (5a-1) featuring a pyrazoline ring linked to a dihydro-1H-pyrazol-1-yl group. These compounds have been synthesized and characterized for their potential antibacterial activities against both Gram-positive and Gram-negative bacteria.

Relevance: The compounds in series 5a-1, similar to (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol, contain a pyrazole ring. Despite differences in saturation and substitution patterns, the presence of this common heterocycle suggests a structural relationship.

(R)-1,1,1-trifluoro-3-hydroxypropan-2-yl (1R,5S,6R)-6-(1-(4-fluorophenyl)-1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (PF-06795071)

Compound Description: PF-06795071 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. It displays high potency (IC50 = 2.3 nM) and excellent selectivity toward MAGL over other serine hydrolases, including KIAA1363, ABHD6, and ABHD12. PF-06795071 has been radiolabeled with fluorine-18 and demonstrated promising results in preclinical PET imaging studies.

Relevance: PF-06795071 shares the 1H-pyrazol-yl core structure with (1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol. Both compounds feature a substituted phenyl ring at the 1-position of the pyrazole ring, although the target compound lacks a fluorine substituent on its phenyl ring. Despite these minor differences, the common pyrazole core and the presence of a substituted phenyl group at the 1-position make these compounds structurally related.

Properties

Product Name

(1R)-2-{3-[3-(6-methoxy-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol

IUPAC Name

(1R)-2-[3-[3-(6-methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]-1-phenylethanol

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C22H20N4O2/c1-28-22-11-10-19(23-24-22)17-8-5-9-18(14-17)20-12-13-26(25-20)15-21(27)16-6-3-2-4-7-16/h2-14,21,27H,15H2,1H3/t21-/m0/s1

InChI Key

RNVNIZFCGINACB-NRFANRHFSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC(C4=CC=CC=C4)O

Isomeric SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)C[C@@H](C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.